9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene
Overview
Description
9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene: is a fluorinated organic compound with the molecular formula C14H8F4 This compound is characterized by the presence of four fluorine atoms attached to the phenanthrene core, specifically at the 9 and 10 positions
Scientific Research Applications
Chemistry: 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, fluorinated compounds are often used as probes or markers due to their distinct spectroscopic properties. This compound may be used in studies involving enzyme interactions or metabolic pathways.
Medicine: Fluorinated compounds are crucial in medicinal chemistry for the development of pharmaceuticals. This compound may serve as a precursor in the synthesis of drug candidates with improved bioavailability and metabolic stability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with enhanced thermal and chemical resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene typically involves the fluorination of phenanthrene derivatives. One common method includes the use of fluorinating agents such as elemental fluorine (F2) or fluorinating reagents like Selectfluor . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of fluorine.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions may involve reagents such as or .
Substitution: The compound can participate in substitution reactions, where the fluorine atoms may be replaced by other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of partially or fully reduced phenanthrene derivatives.
Substitution: Formation of substituted phenanthrene compounds with various functional groups.
Mechanism of Action
The mechanism of action of 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, influencing the compound’s reactivity and stability. The pathways involved may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
9,10-Dihydrophenanthrene: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
9,9,10,10-Tetrachloro-9,10-dihydrophenanthrene: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
9,9,10,10-Tetrabromo-9,10-dihydrophenanthrene: Bromine atoms impart different physical and chemical properties compared to fluorine.
Uniqueness: The presence of fluorine atoms in 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene imparts unique properties such as increased thermal stability, resistance to oxidation, and enhanced lipophilicity. These characteristics make it distinct from its halogenated counterparts and valuable in various scientific and industrial applications.
Properties
IUPAC Name |
9,9,10,10-tetrafluorophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13,17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJJUXMRRLYLMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(C2(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476962 | |
Record name | 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14205-64-2 | |
Record name | 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene against HCV?
A1: While the provided abstract [] states that compounds containing the this compound structure exhibit HCV inhibitory activity, the specific mechanism of action is not described in the abstract. Further research and publications are needed to elucidate how this compound interacts with its target and the downstream effects leading to HCV inhibition.
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